tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate” is a chemical compound that falls under the category of isoxazole derivatives . Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia. A series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT 3 inhibitors .Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including “tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate”, is of immense importance due to its wide spectrum of biological activities and therapeutic potential .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Aplicaciones Científicas De Investigación
Interplay of Hydrogen Bonds in Carbamate Derivatives
Carbamate derivatives, including those related to tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate, have been synthesized and structurally characterized to understand their molecular interactions. The study by Das et al. (2016) on two carbamate derivatives emphasizes the role of hydrogen bonds in assembling molecules into three-dimensional architectures. The crystal packing shows an interplay of N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds, which are crucial for the formation of complex structures (Das et al., 2016).
Metabolism in Insects and Mice
The metabolism of carbamate compounds has been studied in mice and insects, revealing hydroxylation of the tert-butyl and N-methyl groups. This work by Douch and Smith (1971) identifies the major phenolic metabolite and highlights species variation in metabolic pathways, underscoring the complexity of carbamate metabolism (Douch & Smith, 1971).
α-Aminated Methyllithium by Catalyzed Lithiation
Ortiz et al. (1999) explored the catalyzed lithiation of a N-(chloromethyl) carbamate, leading to α-aminated methyllithium. This method demonstrates a synthetic pathway for functionalized carbamates, which can be deprotected to yield substituted 1,2-diols, highlighting a versatile approach to carbamate modification (Ortiz, Guijarro, & Yus, 1999).
Organolithium Stabilization Studies
Sieburth and Somers (1996) conducted a study on the stabilization of organolithium by silicon and phenyl, using tert-butylN-phenylmethyl-N-trimethylsilylmethyl carbamate as a model. Their findings on metalation and deuteration offer insights into the reactivity and stabilization mechanisms of carbamates in organic synthesis (Sieburth & Somers, 1996).
Synthetic Applications and Chemical Transformations
The research by Guinchard et al. (2005) introduces tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents, showcasing their preparation from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as building blocks in organic synthesis, demonstrating the wide applicability of carbamate derivatives in the creation of N-(Boc)hydroxylamines and other functional molecules (Guinchard, Vallée, & Denis, 2005).
Direcciones Futuras
The future directions in the research of isoxazole derivatives, including “tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate”, involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Propiedades
IUPAC Name |
tert-butyl N-[2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)21-15(20)19-17(4,5)13-8-6-12(7-9-13)14-10-11-18-22-14/h6-11H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCSPPPTIGUELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate | |
CAS RN |
314268-43-4 |
Source
|
Record name | tert-butyl N-{2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.